Cas no 569652-98-8 (Tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate)

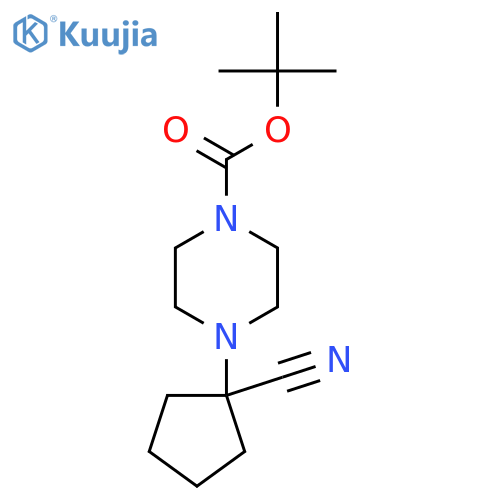

569652-98-8 structure

商品名:Tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate

Tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate

- SCHEMBL14314348

- EN300-28285816

- 569652-98-8

- Tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate

-

- インチ: 1S/C15H25N3O2/c1-14(2,3)20-13(19)17-8-10-18(11-9-17)15(12-16)6-4-5-7-15/h4-11H2,1-3H3

- InChIKey: OXYTUHBJFXXPEM-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCN(CC1)C1(C#N)CCCC1)=O

計算された属性

- せいみつぶんしりょう: 279.19467705g/mol

- どういたいしつりょう: 279.19467705g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 405

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 56.6Ų

Tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28285816-10.0g |

tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate |

569652-98-8 | 10g |

$2884.0 | 2023-05-25 | ||

| Enamine | EN300-28285816-1.0g |

tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate |

569652-98-8 | 1g |

$671.0 | 2023-05-25 | ||

| Enamine | EN300-28285816-0.1g |

tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate |

569652-98-8 | 0.1g |

$591.0 | 2023-05-25 | ||

| Enamine | EN300-28285816-0.5g |

tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate |

569652-98-8 | 0.5g |

$645.0 | 2023-05-25 | ||

| Enamine | EN300-28285816-2.5g |

tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate |

569652-98-8 | 2.5g |

$1315.0 | 2023-05-25 | ||

| Enamine | EN300-28285816-0.05g |

tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate |

569652-98-8 | 0.05g |

$563.0 | 2023-05-25 | ||

| Enamine | EN300-28285816-5.0g |

tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate |

569652-98-8 | 5g |

$1945.0 | 2023-05-25 | ||

| Enamine | EN300-28285816-0.25g |

tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate |

569652-98-8 | 0.25g |

$617.0 | 2023-05-25 |

Tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

569652-98-8 (Tert-butyl 4-(1-cyanocyclopentyl)piperazine-1-carboxylate) 関連製品

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量